

functional differences between yeast Notp and its human orthologs

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A Comparative Guide to the Functional Differences Between Yeast **Notp** and its Human Orthologs

For researchers, scientists, and drug development professionals, understanding the functional nuances of conserved protein complexes across different model organisms is paramount. This guide provides an objective comparison of the yeast Ccr4-Not complex (often referred to as **Notp**) and its human orthologs, highlighting key structural and functional distinctions supported by experimental data.

Compositional Differences: An Evolving Complex

The Ccr4-Not complex is a highly conserved, multi-subunit protein assembly crucial for regulating gene expression from yeast to humans.^[1] However, its composition has evolved, leading to notable differences in subunit stoichiometry and the presence of additional components in the human complex.

While the core architecture is similar, with the large scaffold protein Not1 (CNOT1 in humans) orchestrating the assembly of different modules, the specifics of these modules vary.^{[2][3]} The human complex is larger and more intricate, reflecting the increased complexity of gene regulation in mammals.^{[1][4]}

Table 1: Comparison of Yeast and Human Ccr4-Not Complex Subunits

Yeast Subunit	Human Ortholog(s)	Key Functional Role(s)	Notes on Differences
Not1/Cdc39	CNOT1	Scaffold protein, essential for complex integrity. [1]	CNOT1 is also essential in mammals and provides a platform for additional protein interactions. [5]
Not2/Cdc36	CNOT2	Part of the Not module, involved in transcriptional repression and mRNA decay. [1]	Functionally conserved.
Not3	CNOT3	Part of the Not module.	Functionally less prominent in yeast compared to Not5. The human CNOT3 appears to be the functional ortholog of yeast Not5. [6]
Not4	CNOT4	E3 ubiquitin ligase. [1] [3]	A stable subunit in the yeast complex, but its association with the human complex is more dynamic, suggesting functions both within and outside the complex. [2] [3] [6]
Not5	CNOT3	Major component of the Not module in yeast.	
Ccr4	CNOT6, CNOT6L	Catalytic subunit with deadenylase activity (EEP-type). [1] [3]	Yeast has one Ccr4, while humans have two, with partially

overlapping but also distinct functions.[3][4]

Yeast Caf1's in vivo catalytic activity is debated, but it's crucial for Ccr4 function.[7] Human CNOT7 and CNOT8 are both active deadenylases.[8]

Caf1/Pop2

CNOT7, CNOT8

Catalytic subunit with deadenylase activity (DEDD-type).[1][3]

Caf40

CNOT9

Connects the Not4/CNOT4 E3 ligase to the complex.[2]

Conserved role.

Caf130

-

Yeast-specific subunit.[3][6]

No clear ortholog in humans.

-

CNOT10, CNOT11

Metazoan-specific subunits.[1][6]

Not present in the yeast complex.

Functional Divergence: From Deadenylation to Retrotransposon Silencing

The primary functions of the Ccr4-Not complex in mRNA turnover and transcriptional regulation are conserved.[1][6] However, the mechanisms and scope of these functions have diverged.

mRNA Deadenylation

In both yeast and humans, the Ccr4-Not complex is a major cytoplasmic deadenylase, removing the poly(A) tail from mRNAs to initiate their degradation.[4]

- Yeast: Ccr4 is the primary catalytic subunit for deadenylation in vivo.[7] While Caf1 has intrinsic nuclease activity, its main role in yeast is to bridge Ccr4 to the Not1 scaffold.[7]
- Human: The human complex utilizes four catalytic subunits: CNOT6 and CNOT6L (Ccr4 orthologs), and CNOT7 and CNOT8 (Caf1 orthologs).[1] Both the Ccr4 and Caf1 orthologs

are catalytically active and essential for deadenylation.[8] Experimental evidence suggests that these subunits can have distinct substrate preferences and cooperate in poly(A) tail removal.[8][9] For instance, in vitro studies have shown that Ccr4 is more effective at deadenylating poly(A) tails bound by the poly(A)-binding protein (PABP), whereas Caf1 acts on PABP-free tails.[10]

Transcriptional Regulation

The Ccr4-Not complex was initially identified as a transcriptional regulator in yeast.[4][11] This function is conserved in humans, with the complex influencing both the initiation and elongation phases of transcription.[1][12]

- Yeast: The complex has a well-documented role in regulating the transcription of genes that are highly inducible and contain a TATA box, often in conjunction with the SAGA coactivator complex.[1][9]
- Human: The human CCR4-NOT complex also regulates transcription, but its targets and mechanisms are more diverse. Recent studies have revealed a novel, mammalian-specific function: the suppression of retrotransposon activation.[12] Depletion of CNOT1 leads to a rapid activation of retrotransposable elements, particularly LINEs, which is not a known function of the yeast complex.[12]

Ubiquitination

The E3 ubiquitin ligase activity, conferred by Not4 in yeast and CNOT4 in humans, is a conserved enzymatic function of the complex.[3][6] However, the differential association of this subunit with the core complex suggests a divergence in its regulation and potentially its substrates. The transient nature of the CNOT4 interaction in humans may allow for a broader range of ubiquitination targets, both associated with and independent of the CCR4-NOT complex.[2][3]

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the functions of the Ccr4-Not complex.

In Vitro Deadenylation Assay

This assay biochemically measures the deadenylase activity of the purified Ccr4-Not complex or its subunits.

Methodology:

- **Protein Purification:** Recombinant subunits of the human or yeast Ccr4-Not complex are expressed (e.g., in *E. coli* or baculovirus-infected insect cells) and purified using chromatography techniques.[\[13\]](#)
- **Substrate Preparation:** A radiolabeled or fluorescently labeled RNA substrate with a poly(A) tail is synthesized.
- **Deadenylation Reaction:** The purified protein/complex is incubated with the RNA substrate in a reaction buffer at an optimal temperature (e.g., 30°C for yeast, 37°C for human).
- **Time Course Analysis:** Aliquots are taken at different time points and the reaction is stopped (e.g., by adding a formamide-containing loading buffer).
- **Product Visualization:** The RNA products are resolved on a denaturing polyacrylamide gel and visualized by autoradiography or fluorescence imaging. The shortening of the poly(A) tail over time indicates deadenylase activity.

Co-immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions and confirm the composition of the Ccr4-Not complex.[\[14\]](#)

Methodology:

- **Cell Lysis:** Yeast or human cells are lysed to release cellular proteins.
- **Immunoprecipitation:** An antibody specific to a subunit of the Ccr4-Not complex is added to the cell lysate and incubated to form an antibody-protein complex. This complex is then captured on protein A/G beads.
- **Washing:** The beads are washed to remove non-specifically bound proteins.
- **Elution:** The bound proteins are eluted from the beads.

- Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against other potential subunits of the complex to verify their interaction.[14]

RNA-Sequencing (RNA-Seq) following Subunit Depletion

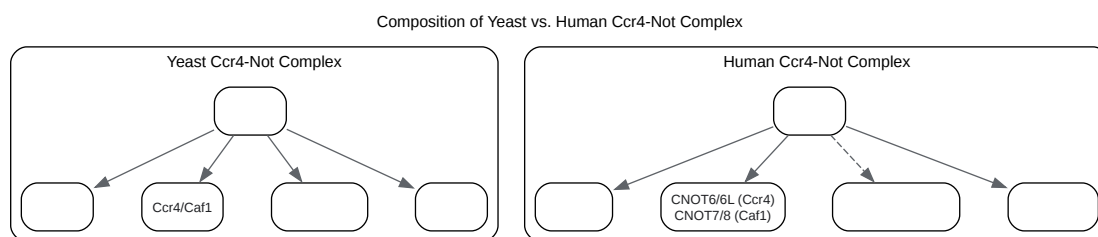
This technique is used to assess the global impact of the Ccr4-Not complex on steady-state mRNA levels.

Methodology:

- Subunit Depletion: A specific subunit of the Ccr4-Not complex is depleted in yeast (e.g., via gene deletion) or human cells (e.g., via siRNA or auxin-induced degron systems).[12]
- RNA Extraction: Total RNA is extracted from both control and depleted cells.
- Library Preparation: The RNA is converted to a cDNA library, which is then sequenced using a next-generation sequencing platform.
- Data Analysis: The sequencing reads are mapped to the reference genome, and differential gene expression analysis is performed to identify transcripts that are up- or down-regulated upon subunit depletion.[11][12]

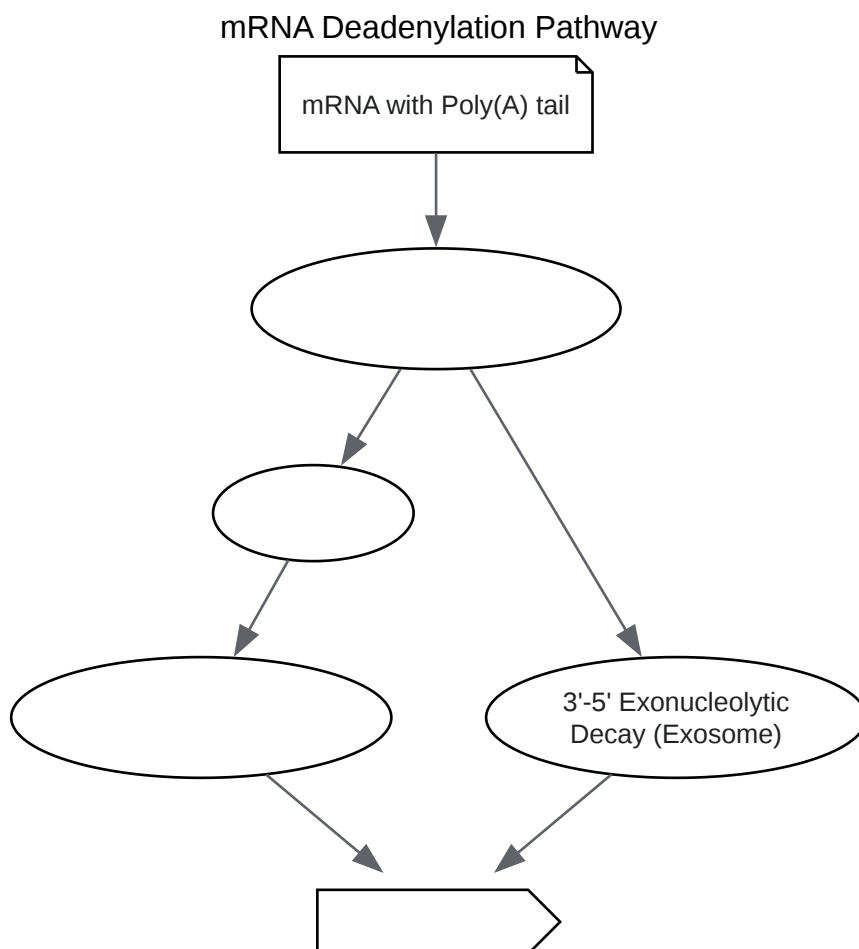
Visualizing the Differences

The following diagrams illustrate the compositional differences and a key functional pathway.



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Caption: Compositional differences between the yeast and human Ccr4-Not complexes.



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